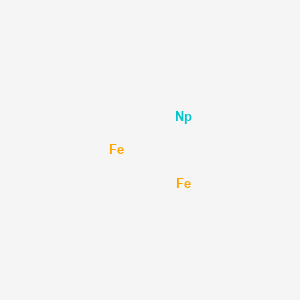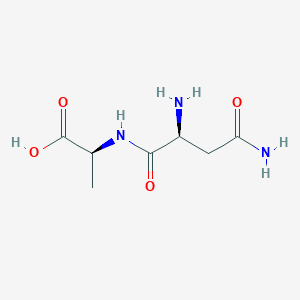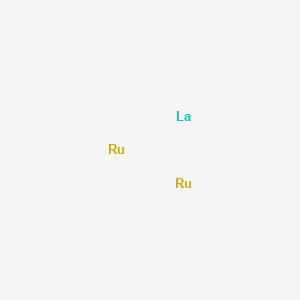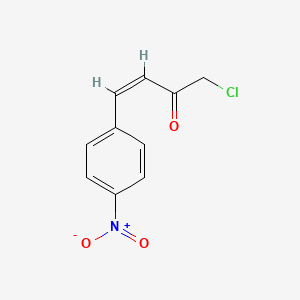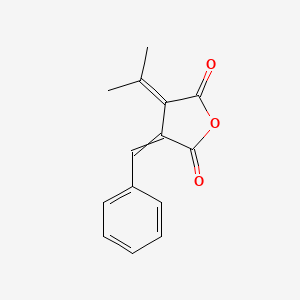
3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione is an organic compound with a unique structure that includes both benzylidene and propan-2-ylidene groups attached to an oxolane-2,5-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione typically involves the condensation of benzaldehyde with 2,4-pentanedione in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane-2,5-dione ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the oxolane-2,5-dione ring can yield various hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxy derivatives of the oxolane-2,5-dione ring.
Substitution: Various substituted oxolane-2,5-dione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of cyclic structures and heterocycles.
Biology: Research has explored its potential as a precursor for biologically active molecules, including those with antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic applications, including as anti-inflammatory and antiviral agents.
Industry: In the industrial sector, the compound can be used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione involves its interaction with various molecular targets, including enzymes and receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Benzylidene-2,4-pentanedione: This compound shares a similar structure but lacks the oxolane ring, making it less rigid and potentially less selective in its interactions.
3-Benzylidene-4-methyl-2,5-dioxooxolane: This compound has a similar oxolane-2,5-dione ring but with a methyl group instead of a propan-2-ylidene group, which can affect its reactivity and biological activity.
Uniqueness: 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione is unique due to the presence of both benzylidene and propan-2-ylidene groups, which confer distinct electronic and steric properties. These features can enhance its selectivity and potency in various applications.
Eigenschaften
CAS-Nummer |
20474-28-6 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
3-benzylidene-4-propan-2-ylideneoxolane-2,5-dione |
InChI |
InChI=1S/C14H12O3/c1-9(2)12-11(13(15)17-14(12)16)8-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
NSQPGNXUAUHJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(=CC2=CC=CC=C2)C(=O)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


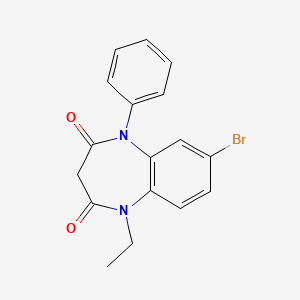
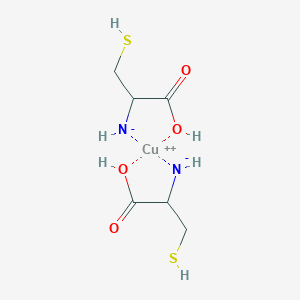
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
